

IUPAC name for C₇H₇CIN₂O₂

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Ethyl 5-chloropyrazine-2-carboxylate
Cat. No.:	B1297790

[Get Quote](#)

An In-depth Technical Guide to the Isomers and Nomenclature of C₇H₇CIN₂O₂

Abstract

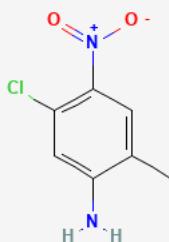
The molecular formula C₇H₇CIN₂O₂ does not correspond to a single, unique chemical entity but rather represents a series of constitutional isomers, each with a distinct IUPAC name, chemical structure, and corresponding physicochemical properties. This guide provides a comprehensive analysis of this molecular formula, moving beyond a simplistic answer to deliver an in-depth technical resource. We will elucidate the principles of constitutional isomerism as they apply to C₇H₇CIN₂O₂, with a focused examination of key isomers such as 5-Chloro-2-methyl-4-nitroaniline. This document details the IUPAC nomenclature, physicochemical properties, established synthesis methodologies, and significant applications in research and industry, particularly in the synthesis of dyes and pharmaceutical agents. Furthermore, it includes generalized, field-proven protocols for the analytical characterization of these compounds, designed to ensure scientific integrity and reproducibility in a laboratory setting.

Part 1: The Challenge of a Single IUPAC Name for C₇H₇CIN₂O₂

A molecular formula, such as C₇H₇CIN₂O₂, provides the elemental composition of a molecule but offers no information about the arrangement and bonding of those atoms. Compounds that share the same molecular formula but differ in their structural arrangement are known as constitutional isomers.^[1] This structural variance is the primary reason why a single IUPAC name cannot be assigned to C₇H₇CIN₂O₂.

The process of naming an organic compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is a systematic method that translates its precise molecular structure into a unique, unambiguous name.^{[2][3]} Therefore, each distinct isomer of C₇H₇CIN₂O₂ will possess its own unique IUPAC name. For professionals in research and drug development, the precise identification of the specific isomer is critical, as even minor structural changes can lead to dramatic differences in chemical reactivity, biological activity, and toxicity.

This guide will focus on prominent and well-documented isomers of this formula to illustrate this principle.


Part 2: Key Isomers of C₇H₇CIN₂O₂

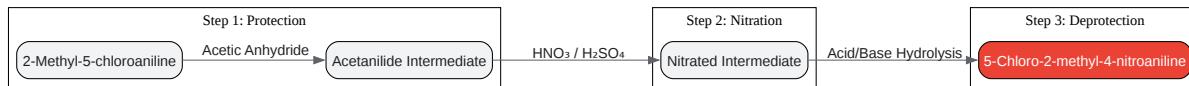
While numerous structures can be drawn for C₇H₇CIN₂O₂, this guide will focus on a key example based on the substituted nitroaniline scaffold, a common motif in industrial chemistry and drug discovery.

Isomer Focus: 5-Chloro-2-methyl-4-nitroaniline

This compound is a substituted aniline, a foundational structure in the synthesis of a wide array of functional molecules.

- IUPAC Name: 5-Chloro-2-methyl-4-nitroaniline^[4]
- Synonyms: 5-chloro-2-methyl-4-nitrobenzenamine
- CAS Number: 13852-51-2^[4]

- Molecular Structure:


The properties of this isomer are summarized below, providing critical data for experimental design and safety assessments.

Property	Value	Source
Molecular Weight	186.59 g/mol	[4]
Monoisotopic Mass	186.0196 Da	[4]
Appearance	Yellow to orange solid (typical for nitroanilines)	[5] [6] [7]
Melting Point	Data not broadly published; related C6 isomers melt in the 105-129°C range.	[5] [6] [8]
Solubility	Generally insoluble in water; soluble in organic solvents like ethanol and acetone.	[7] [9]
Predicted XlogP	2.1	[4]

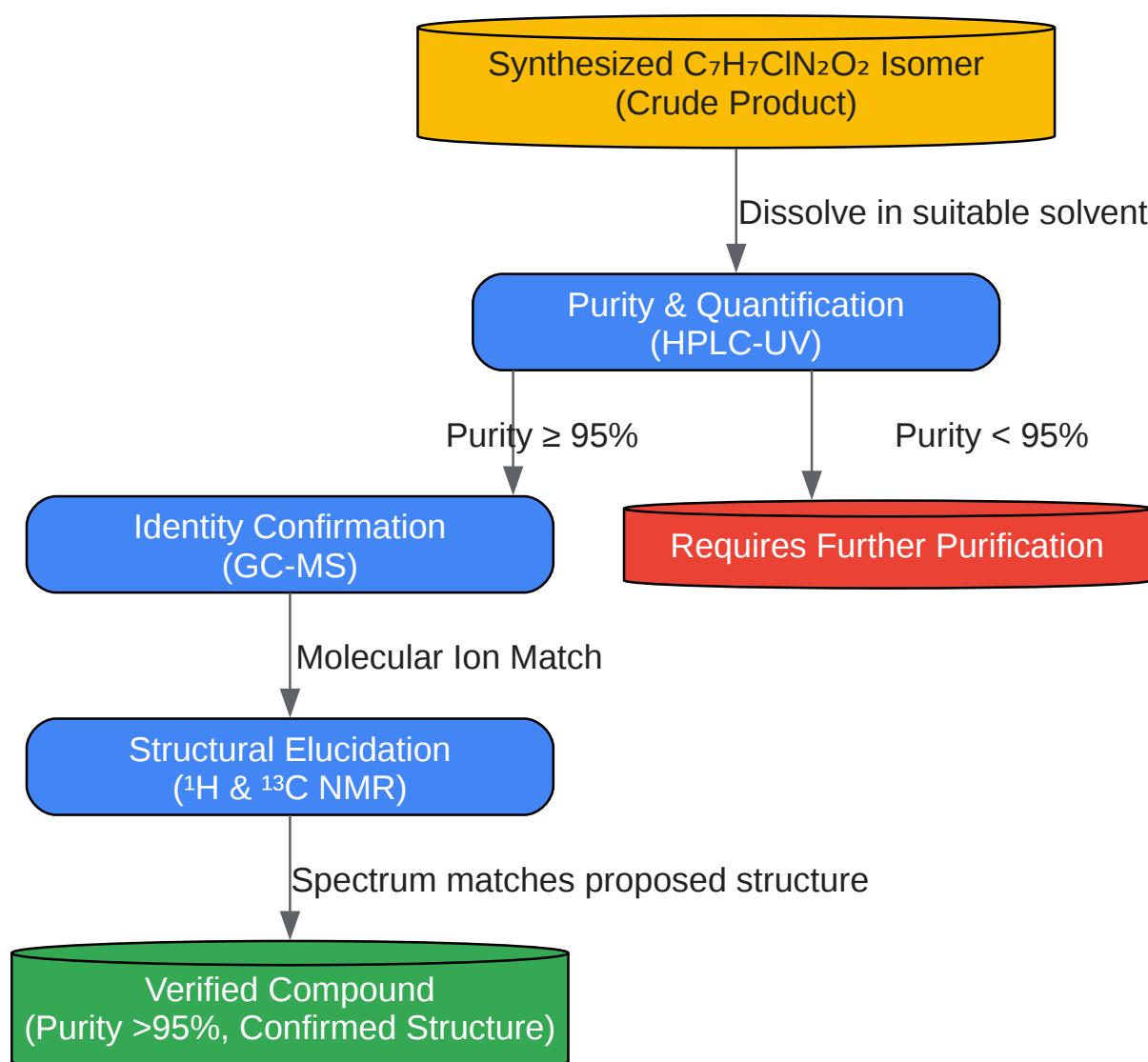
The synthesis of substituted nitroanilines like 5-chloro-2-methyl-4-nitroaniline typically involves multi-step pathways leveraging foundational organic chemistry reactions. A plausible and common approach is the nitration of a corresponding chloro-toluidine precursor.

Causality in Synthesis Design: The choice of starting material is paramount. Beginning with 2-methyl-5-chloroaniline (or a protected version) allows for the regioselective introduction of the nitro group. The amino group is a strong ortho-, para-director. To prevent oxidation and to control regioselectivity, the amino group is often first protected via acylation (e.g., forming an acetanilide). The subsequent nitration step, typically using a mixture of nitric and sulfuric acid, will preferentially add the nitro group at the para position relative to the activating methyl group and ortho to the protected amino group, directed by the combined electronics of the substituents. A final hydrolysis step removes the acyl protecting group to yield the target molecule.

Illustrative Synthetic Pathway:

[Click to download full resolution via product page](#)

Caption: A representative three-step synthesis for 5-chloro-2-methyl-4-nitroaniline.


Substituted nitroanilines are crucial intermediates in several fields:

- **Dye and Pigment Synthesis:** Nitroanilines are foundational precursors for azo dyes, which are widely used in textiles and printing due to their vibrant colors and stability.[5][10] The specific substitution pattern of an isomer like 5-chloro-2-methyl-4-nitroaniline would be exploited to tune the final color and properties of a dye molecule.
- **Pharmaceutical Intermediates:** The chemical handles on this molecule (amino, nitro, chloro groups) allow for diverse functionalization. For instance, the nitro group can be reduced to a second amine, creating a diamine structure that is a key building block for heterocyclic compounds. The amino group can be diazotized or used in amide bond formation.[7][11][12] Related chloronitroaniline compounds are used in the synthesis of anticancer agents, histone deacetylase inhibitors, and antivirals.[9][11][13]
- **Agrochemicals:** The nitroaromatic scaffold is present in various herbicides and pesticides.

Part 3: General Protocols for Isomer Characterization

To ensure the identity and purity of a specific $C_7H_7ClN_2O_2$ isomer, a multi-technique analytical approach is required. The following protocols are self-validating, as the orthogonal nature of the techniques provides a high degree of confidence in the final characterization.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [youtube.com](https://www.youtube.com) [youtube.com]

- 2. Blue Book chapter P-1 [iupac.qmul.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - 13852-51-2 (C7H7CIN2O2) [pubchemlite.lcsb.uni.lu]
- 5. 2-Chloro-4-nitroaniline | 121-87-9 [chemicalbook.com]
- 6. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]
- 7. CAS 89-63-4: 4-Chloro-2-nitroaniline | CymitQuimica [cymitquimica.com]
- 8. 5-Chloro-2-nitroaniline, 97% 1635-61-6 India [ottokemi.com]
- 9. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 5-Chloro-2-nitroaniline | 1635-61-6 [chemicalbook.com]
- 13. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [IUPAC name for C7H7CIN2O2]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297790#iupac-name-for-c7h7cln2o2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com